![molecular formula C21H20Cl2N2O3S B288695 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as DNPSME, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes. DNPSME has been shown to have a variety of biochemical and physiological effects, and is being studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its ability to bind to the regulatory domain of PKC, thereby preventing its activation. This results in a decrease in the phosphorylation of downstream targets of PKC, leading to a variety of cellular effects. 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to inhibit the proliferation of cancer cells, reduce the contraction of smooth muscle cells, and protect neurons from oxidative stress.
Biochemical and physiological effects:
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the expression of antioxidant enzymes. In smooth muscle cells, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to reduce the contraction induced by various stimuli, such as acetylcholine and potassium chloride. In neurons, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether in lab experiments is its high selectivity for PKC, which allows for specific inhibition of this enzyme without affecting other signaling pathways. However, one limitation of using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations or longer incubation times to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, as well as its potential side effects. Another area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. Finally, the role of PKC in various physiological processes, such as synaptic plasticity and insulin signaling, is still not fully understood, and further research using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether may help to elucidate these mechanisms.
Synthesemethoden
The synthesis of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves several steps, starting with the reaction of 2,5-dichloroaniline with sodium hydroxide to form the corresponding sodium salt. This is then reacted with 4-(1-naphthyl)piperazine to form the intermediate product. The final step involves the reaction of the intermediate with p-toluenesulfonyl chloride to form the desired product, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been used extensively in scientific research, particularly in the field of cell signaling. It has been shown to inhibit the activity of PKC in a variety of cell types, including neurons, smooth muscle cells, and cancer cells. This has led to investigations into the potential use of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
Produktname |
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether |
|---|---|
Molekularformel |
C21H20Cl2N2O3S |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-28-20-13-18(23)21(14-17(20)22)29(26,27)25-11-9-24(10-12-25)19-8-4-6-15-5-2-3-7-16(15)19/h2-8,13-14H,9-12H2,1H3 |
InChI-Schlüssel |
GPOAXUUWSNVTCX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



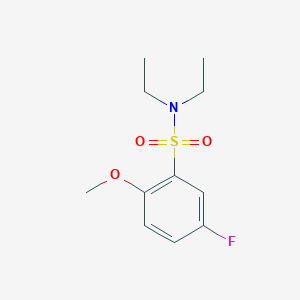
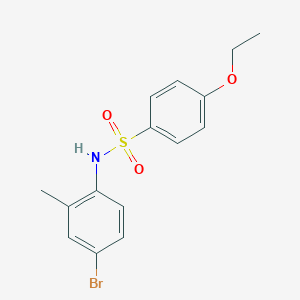
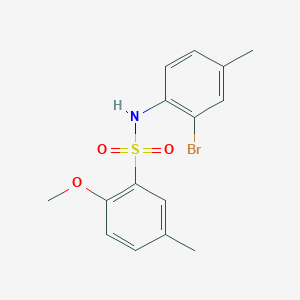
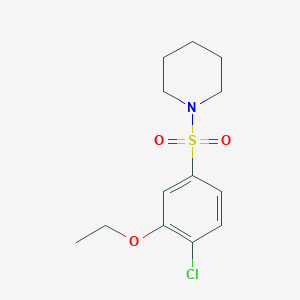

![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)




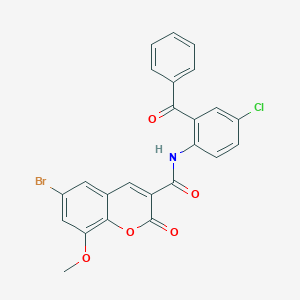
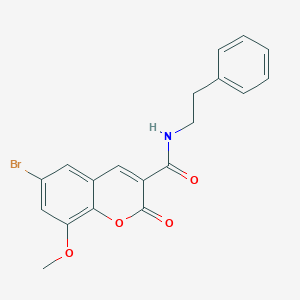

![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)